molecular formula C20H17ClN2O2 B14508281 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one CAS No. 62770-27-8

9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14508281
CAS No.: 62770-27-8
M. Wt: 352.8 g/mol
InChI Key: VCCWOSVORKEWBZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 2-chloroethylamine with a phenoxazine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while ensuring the purity of the final product.

Chemical Reactions Analysis

9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is similar to that of other phenoxazine derivatives, which are known for their anticancer properties .

Comparison with Similar Compounds

9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with DNA in a distinct manner, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

62770-27-8

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

9-[2-chloroethyl(ethyl)amino]benzo[a]phenoxazin-5-one

InChI

InChI=1S/C20H17ClN2O2/c1-2-23(10-9-21)13-7-8-16-18(11-13)25-19-12-17(24)14-5-3-4-6-15(14)20(19)22-16/h3-8,11-12H,2,9-10H2,1H3

InChI Key

VCCWOSVORKEWBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Origin of Product

United States

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